N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the sulfonylamino group, followed by the introduction of the phenylethenyl moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
- N-(2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
- N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propionamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of aromatic and aliphatic components, along with the sulfonylamino group, makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-18-12-8-9-16(2)20(18)21-19(23)15-22(3)26(24,25)14-13-17-10-6-5-7-11-17/h5-14H,4,15H2,1-3H3,(H,21,23)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHFWINHNWXZTP-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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